molecular formula C19H18FN3O2 B2465640 (4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 942005-02-9

(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

Cat. No. B2465640
CAS RN: 942005-02-9
M. Wt: 339.37
InChI Key: SWIXHXCNPBVKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a fluorophenyl group and a methylfuro[3,2-b]pyridin-2-yl group. The presence of these groups can significantly influence the compound’s physical and chemical properties.

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has a similar structure to 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which is a novel inhibitor of ENTs . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound could potentially be used in research related to these areas .

Neuropharmacological Research

The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research. Piperazine derivatives are known to interact with various neurotransmitter systems, potentially as a modulator of neurotransmitter activity.

Antiviral Activity

Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . Therefore, this compound could potentially be used in antiviral research .

Anti-inflammatory Research

Indole derivatives have also been reported to possess anti-inflammatory activity . Given the structural similarity, this compound could potentially be used in anti-inflammatory research .

Pain Management Research

The compound shares a similar structure with [1-(4-Fluorophenyl)indol-5-yl]-[3-azetidin-1-yl]methanone, which is a potent, selective, and reversible noncovalent MAGL inhibitor . MAGL inhibitors are an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . Therefore, this compound could potentially be used in pain management research .

Anticancer Research

Indole derivatives have been reported to possess anticancer activity . Given the structural similarity, this compound could potentially be used in anticancer research .

Mechanism of Action

While specific details about the mechanism of action of this compound are not available, a study has shown that a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), acts as an inhibitor of human equilibrative nucleoside transporters . These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, such as its effects on nucleoside transporters . Additionally, studies could explore its synthesis and the physical and chemical properties that influence its behavior and reactivity.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-2-7-17-16(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXHXCNPBVKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

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